

Application Notes & Protocols: Utilizing ATP-¹³C₁₀,¹⁵N₅ as an Internal Standard in Metabolomics

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Compound of Interest

Compound Name: ATP-¹³C₁₀,¹⁵N₅

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Introduction

Adenosine triphosphate (ATP) is a pivotal molecule, acting as the primary energy currency in all living cells. Its concentration and turnover are critical indicators of cellular metabolic activity and viability.^{[1][2]} Accurate quantification of ATP is therefore essential in various fields, including cell biology, pharmacology, and toxicology, to assess cell proliferation, cytotoxicity, and overall bioenergetic status.^{[1][2]} In metabolomics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for its high specificity and sensitivity in measuring metabolites.^[3] However, matrix effects—the interference of co-eluting components in a sample with the ionization of the analyte—can lead to inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these matrix effects and other variations that can occur during sample preparation and analysis. An ideal SIL-IS, such as Adenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate (**ATP-¹³C₁₀,¹⁵N₅**), is chemically identical to the analyte of interest, ATP. This ensures that it co-elutes chromatographically and experiences the same ionization suppression or enhancement, allowing for reliable and accurate quantification through isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the effective use of **ATP-**

$^{13}\text{C}_{10},^{15}\text{N}_5$ as an internal standard for the precise quantification of ATP in various biological samples.

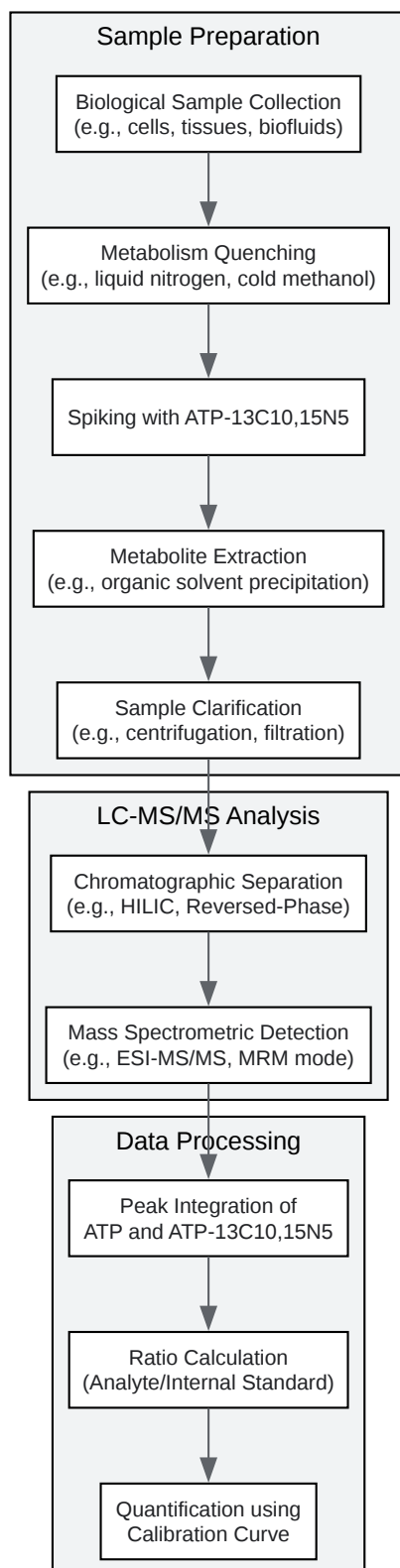
Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. In this case, **ATP- $^{13}\text{C}_{10},^{15}\text{N}_5$** , which contains ten ^{13}C atoms and five ^{15}N atoms, is used as the internal standard for the quantification of natural (predominantly ^{12}C and ^{14}N) ATP. Because the SIL-IS and the endogenous analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation.

During mass spectrometry analysis, the SIL-IS can be distinguished from the endogenous analyte based on its higher mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of SIL-IS, the concentration of the endogenous analyte in the original sample can be accurately determined, effectively normalizing for any sample loss or matrix effects.

Experimental Workflow

The general workflow for quantifying ATP using **ATP- $^{13}\text{C}_{10},^{15}\text{N}_5$** as an internal standard involves several key steps, from sample preparation to data analysis.



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Caption: General experimental workflow for ATP quantification.

Protocols

Preparation of Stock Solutions

- **ATP-13C10,15N5** Internal Standard Stock Solution (IS-SS):
 - Prepare a 1 mg/mL stock solution of **ATP-13C10,15N5** in a suitable solvent such as HPLC-grade water or a mild buffer.
 - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
 - Store the aliquots at -80°C. From this, create a working solution at a concentration of 10 µg/mL.
- ATP Standard Stock Solution for Calibration Curve:
 - Prepare a 1 mg/mL stock solution of unlabeled ATP in HPLC-grade water.
 - Serially dilute this stock solution to create a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation Protocol (Cultured Adherent Cells)

- Cell Culture: Grow cells to the desired confluency in a culture dish.
- Media Removal: Aspirate the cell culture medium.
- Washing: Quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining media. Repeat this step.
- Metabolism Quenching: Immediately add liquid nitrogen to the dish to cover the cells and snap-freeze them. This step is crucial to halt all metabolic activity instantly. Alternatively, metabolism can be arrested by the direct addition of ice-cold extraction solvent.
- Spiking and Extraction: Before the liquid nitrogen completely evaporates, add 500 µL of ice-cold 80% methanol (LC-MS grade) containing a known concentration of the **ATP-13C10,15N5** internal standard.

- **Cell Lysis and Collection:** Use a cell scraper to detach the cells into the methanol solution. Pipette the cell lysate into a 1.5 mL microcentrifuge tube.
- **Protein Precipitation:** Vortex the lysate and then centrifuge at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet proteins and cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube, ensuring the pellet is not disturbed.
- **Drying:** Dry the supernatant using a vacuum centrifuge.
- **Reconstitution:** Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
- **Filtration (Optional but Recommended):** For cleaner samples, pass the reconstituted extract through a 0.22 µm filter.
- **Transfer to Autosampler Vial:** Transfer the final sample to an appropriate autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

The following is an example of a validated LC-MS/MS method for the simultaneous analysis of ATP, ADP, and AMP.

- **Liquid Chromatography System:** A system capable of gradient elution.
- **Column:** A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 50 mm, 3.5 µm) is suitable for separating the adenine nucleotides.
- **Mobile Phase A:** 4 mM ammonium acetate in water.
- **Mobile Phase B:** 100% acetonitrile.
- **Flow Rate:** 0.4 mL/min.
- **Gradient Elution:**

- Start with a high percentage of Mobile Phase A to retain the polar analytes.
- Gradually increase the percentage of Mobile Phase B to elute the compounds.
- A total run time of around 5 minutes can achieve good separation.
- Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for both endogenous ATP and the **ATP-13C10,15N5** internal standard need to be determined and optimized.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
ATP (Endogenous)	508.0	136.0
ATP-13C10,15N5	523.0	146.0

(Note: The exact m/z values may vary slightly depending on the specific adducts formed and the instrument calibration. These values should be empirically determined on the instrument being used.)

Data Presentation

The use of **ATP-13C10,15N5** allows for robust and reproducible quantification. The following tables summarize typical performance data from a validated method.

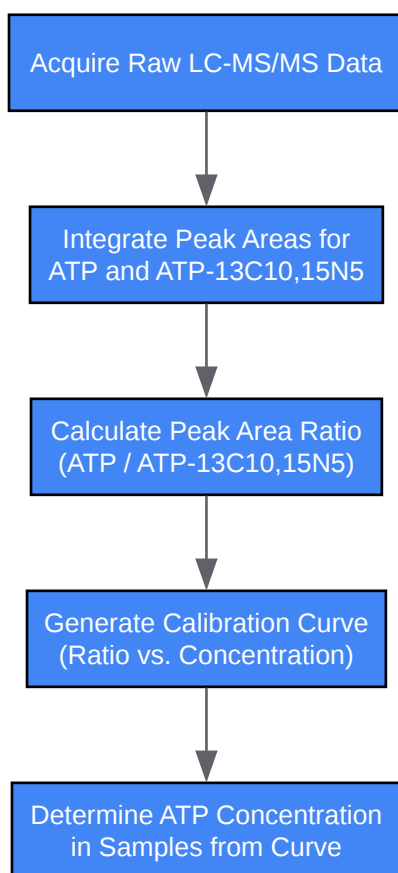
Table 1: Linearity and Sensitivity

Analyte	Concentration Range (µg/mL)	R ²	LLOQ (µg/mL)
ATP	0.1 - 20	>0.999	0.1

Table 2: Precision and Accuracy

Quality Control Sample	Within-Run Precision (%CV)	Between-Run Precision (%CV)	Accuracy (%)
Low QC	≤ 15%	≤ 15%	88-110%
Medium QC	≤ 15%	≤ 15%	88-110%
High QC	≤ 15%	≤ 15%	88-110%

Data Analysis Workflow



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Caption: Workflow for data analysis and quantification.

Conclusion

The use of **ATP-13C10,15N5** as an internal standard in metabolomics provides a robust and reliable method for the accurate quantification of ATP in a variety of biological matrices. By

compensating for matrix effects and variations in sample handling, this stable isotope dilution LC-MS/MS approach ensures high-quality, reproducible data, which is critical for meaningful biological interpretation in both basic research and drug development. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technique.

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